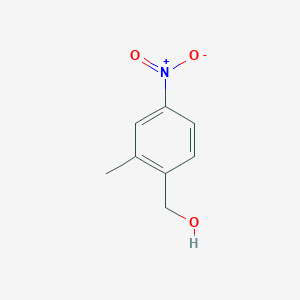

(2-Methyl-4-nitrophenyl)methanol

Numéro de catalogue B1592083

Poids moléculaire: 167.16 g/mol

Clé InChI: PXSWIWNWHAUARP-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US09365575B2

Procedure details

A flask was purged with nitrogen and charged with 2-methyl-4-nitro-benzoic acid (45.3 g, 0.25 mol), trimethyl borate (103.9 g, 1.00 mol), and tetrahydrofuran (906 mL). Neat borane dimethyl sulfide complex (39.9 g, 49.8 mL, 0.525 mol) was added drop-wise at 20-35° C. over at least 30 min. An exotherm and effervescence were observed during this addition. When the addition was complete, the reaction mixture was stirred at 65° C. for at least 2 h or until in-process HPLC analysis showed that conversion was greater than 97%. The batch was quenched with cooling by drop-wise addition of methanol (46 mL), followed by a solution of 12.1 N aqueous hydrochloric acid (97 g, 82.1 mL, 1.00 mol) in water (138 mL) over at least 30 min. Batch temperature was held at 20-35° C. during quench; an exotherm and effervescence were observed during the quench. The mixture was stirred at 50° C. for at least 1 h and concentrated under reduced pressure to a volume of ˜230 mL (to remove tetrahydrofuran). The concentrate was diluted with water (453 mL) and extracted with ethyl acetate (2×453 mL). The organic layer was washed with saturated aqueous sodium chloride solution (230 mL), dried over anhydrous magnesium sulfate (23 g), filtered, and concentrated in vacuo to dryness to give the title compound as a beige solid (41 g, 98% yield).

Name

Yield

98%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].B(OC)(OC)OC.O1CCCC1.Cl>O>[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[CH2:4][OH:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45.3 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

103.9 g

|

|

Type

|

reactant

|

|

Smiles

|

B(OC)(OC)OC

|

|

Name

|

|

|

Quantity

|

906 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

82.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

138 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was stirred at 65° C. for at least 2 h or until in-process HPLC analysis

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A flask was purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Neat borane dimethyl sulfide complex (39.9 g, 49.8 mL, 0.525 mol) was added drop-wise at 20-35° C. over at least 30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An exotherm and effervescence were observed during this addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The batch was quenched

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling by drop-wise addition of methanol (46 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was held at 20-35° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

during quench

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at 50° C. for at least 1 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure to a volume of ˜230 mL (to remove tetrahydrofuran)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The concentrate was diluted with water (453 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (2×453 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with saturated aqueous sodium chloride solution (230 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate (23 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C=CC(=C1)[N+](=O)[O-])CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 41 g | |

| YIELD: PERCENTYIELD | 98% | |

| YIELD: CALCULATEDPERCENTYIELD | 98.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |